1-Ethyl 4-methyl piperidine-1,4-dicarboxylate

Medicinal Chemistry Peptide Synthesis Protecting Group Strategy

1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (CAS 126291-64-3) is a piperidine-1,4-dicarboxylate diester building block characterized by differentiated ethyl and methyl ester protecting groups on the piperidine nitrogen (N-1) and the C-4 position, respectively. This molecular architecture confers orthogonal deprotection capabilities, enabling regioselective functionalization essential for the modular assembly of complex drug candidates.

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
CAS No. 126291-64-3
Cat. No. B3228374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl 4-methyl piperidine-1,4-dicarboxylate
CAS126291-64-3
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)C(=O)OC
InChIInChI=1S/C10H17NO4/c1-3-15-10(13)11-6-4-8(5-7-11)9(12)14-2/h8H,3-7H2,1-2H3
InChIKeyAWTZOHCVLOIVLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (CAS 126291-64-3): A Specialized Piperidine Diester Building Block for Drug Discovery and Bladder Dysfunction Research


1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (CAS 126291-64-3) is a piperidine-1,4-dicarboxylate diester building block characterized by differentiated ethyl and methyl ester protecting groups on the piperidine nitrogen (N-1) and the C-4 position, respectively . This molecular architecture confers orthogonal deprotection capabilities, enabling regioselective functionalization essential for the modular assembly of complex drug candidates . Beyond its role as a synthetic intermediate, this compound has been specifically advanced as a novel drug candidate, designated EMPD, for the treatment of bladder dysfunction .

Why 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate Cannot Be Interchanged with Generic Piperidine-1,4-dicarboxylate Analogs


Generic substitution among piperidine-1,4-dicarboxylates is precluded by the critical role that specific ester protecting groups (ethyl vs. tert-butyl; methyl vs. ethyl) play in determining orthogonal deprotection sequences . For instance, the ethyl carbamate at N-1 in this compound offers distinct base-lability compared to the more stable tert-butyl carbamate (Boc) found in many analogs, enabling selective unmasking of the piperidine nitrogen without affecting a methyl ester at the C-4 position . This precise control is mandatory in multi-step syntheses where alternative analogs with Boc protection would require strongly acidic conditions that may compromise acid-sensitive functionalities or trigger unwanted rearrangements elsewhere in the molecule . The documented differentiation in synthetic utility directly impacts procurement decisions for advanced intermediate synthesis.

Quantitative Comparative Evidence for 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate vs. Closest Analogs


Orthogonal Deprotection Strategy: Ethyl Carbamate vs. tert-Butyl Carbamate (Boc)

1-Ethyl 4-methyl piperidine-1,4-dicarboxylate incorporates an N-1 ethyl carbamate protecting group, which offers distinct base-lability compared to the acid-labile tert-butyl carbamate (Boc) group present in the common analog 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1) . The ethyl carbamate is resistant to acidic cleavage conditions (e.g., TFA) but is readily removed by base, enabling a unique orthogonal deprotection sequence . This allows selective unmasking of the piperidine nitrogen under basic conditions while preserving an acid-labile methyl ester at the C-4 position, a sequence not feasible with the Boc-protected analog .

Medicinal Chemistry Peptide Synthesis Protecting Group Strategy

Specific Biological Application: Advanced Development as EMPD for Bladder Dysfunction

1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (EMPD) has been specifically advanced as a novel drug candidate for bladder dysfunction, a therapeutic indication not reported for its closest in-class analogs such as 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1) or other piperidine-1,4-dicarboxylate building blocks . EMPD is described as a neurotransmitter that binds to nerve fibers and regulates their activity, with documented safety and tolerability in women with stress urinary incontinence .

Urology Neuroscience Drug Development

Purity Specification and Quality Control Data for Procurement Decision-Making

Commercial suppliers of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (CAS 126291-64-3) provide specific purity specifications and quality assurance documentation that directly inform procurement decisions. AK Scientific offers this compound at a minimum purity specification of 95% . MolCore provides it at a guaranteed purity of not less than (NLT) 98%, and notes that the product complies with an ISO certification system for global pharmaceutical R&D . This documented purity and quality framework provides a tangible metric for sourcing decisions, particularly when compared to analogs that may lack such explicit, verifiable specifications.

Analytical Chemistry Quality Control Pharmaceutical Intermediate Procurement

Molecular Weight and Topological Polar Surface Area (TPSA) for Physicochemical Property Profiling

1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (CAS 126291-64-3) has a calculated Topological Polar Surface Area (TPSA) of 55.8 Ų and an XLogP3 of 0.8, as reported by authoritative chemical databases [1]. In contrast, the commonly used analog 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1) has a higher molecular weight of 243.30 g/mol compared to 215.25 g/mol [1]. While TPSA data for the comparator is not reported in these sources, the lower molecular weight of the target compound may confer advantages in membrane permeability and oral bioavailability according to Lipinski's Rule of Five [2].

Computational Chemistry ADME Prediction Drug-likeness Assessment

High-Impact Application Scenarios for 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (CAS 126291-64-3) in Research and Industrial Settings


Regioselective Synthesis of Opioid Receptor Modulators

In the synthesis of opioid receptor modulators, the ethyl carbamate group on 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate can be selectively removed under basic conditions to unmask the piperidine nitrogen for further functionalization, while the C-4 methyl ester remains intact . This orthogonal deprotection strategy is essential for constructing complex, functionalized piperidine cores found in this class of compounds, reducing the number of synthetic steps and improving overall yield compared to using a symmetric diester or a Boc-protected analog .

Preclinical Research on Bladder Dysfunction and Neurogenic Disorders

As a specifically advanced drug candidate (EMPD), 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate is directly applicable for preclinical studies investigating the modulation of nerve fiber activity in the context of bladder dysfunction, including stress urinary incontinence . Its demonstrated safety and tolerability in women provide a foundation for translational research, differentiating it from generic piperidine building blocks that lack such a defined therapeutic path .

Quality-Controlled Building Block for High-Throughput Screening Libraries

For high-throughput screening (HTS) campaigns requiring highly pure and well-characterized building blocks, 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate offers commercially available grades of NLT 98% purity with ISO-certified quality systems . This reduces the risk of false positives or negatives arising from impurities and ensures batch-to-batch consistency, a critical factor for generating reliable SAR data in lead discovery programs .

Physicochemical Property Optimization in Lead Series

In medicinal chemistry programs where maintaining a low molecular weight and moderate TPSA is crucial for achieving favorable oral absorption, 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (MW 215.25, TPSA 55.8 Ų) serves as a more drug-like core scaffold compared to bulkier analogs like the tert-butyl derivative (MW 243.30) . Its incorporation into lead series can help maintain compliance with Lipinski's Rule of Five, potentially improving the chances of identifying a clinical candidate with good oral bioavailability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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